molecular formula C16H15N3OS B2437137 7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-65-2

7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2437137
CAS No.: 896323-65-2
M. Wt: 297.38
InChI Key: PZMKYUXMZBEJSE-UHFFFAOYSA-N
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Description

7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound for research and development applications. It features a complex heterocyclic structure based on the pyrido[1,2-a][1,3,5]triazin-4-one scaffold, substituted with a methyl group and a (4-methylphenyl)methyl)sulfanyl moiety. Related triazine and pyrazole derivatives are frequently investigated in medicinal chemistry for their diverse biological activities, which can include potential anticancer properties . The specific research applications and mechanism of action for this compound are subject to ongoing investigation and should be determined by the researcher. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

7-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-3-6-13(7-4-11)10-21-15-17-14-8-5-12(2)9-19(14)16(20)18-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMKYUXMZBEJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Functionalization

A prominent method for introducing aryl or heteroaryl groups to the pyridotriazine core involves Suzuki-Miyaura cross-coupling. In this approach, 7-iodo-2-diethylamino-4H-pyrido[1,2-a]triazin-4-one is reacted with (4-methylphenyl)methylboronic acid derivatives under palladium catalysis. The reaction employs tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in 1,4-dioxane/water (50:10 mL) with sodium bicarbonate (2.5 mmol) as a base.

The mixture is refluxed for 4 hours under vigorous stirring, followed by solvent removal and recrystallization from acetonitrile to yield the sulfanyl derivative. This method achieves 83–88% yields with >95% purity, as confirmed by $$^{1}\text{H NMR}$$ and mass spectrometry. Critical parameters include:

Parameter Optimal Range Impact on Yield
Catalyst Loading 1.5–2 mol% <5% variability
Temperature 80–100°C ±10% yield shift
Reaction Time 3–5 hours Prolonged time reduces purity

Mercury(II)-Mediated Sulfanylation

One-Pot Synthesis from Dichloro Pinacolone

Oxidative Cyclization Protocol

A scalable one-pot method from dichloro pinacolone (50.7 g scale) involves three stages:

  • Nucleophilic Substitution : Reaction with sodium bromide (30.9 g) in dimethyl sulfoxide (DMSO) at 100°C for 2 hours, yielding 2-bromo-3,3-dimethylbutan-2-ol (87.3% yield).
  • Oxidation : Treatment with 50% hydrogen peroxide (81.6 g) at 25°C for 1 hour, forming trimethyl pyruvic acid.
  • Ring-Closure : Condensation with sulfur carbazide (31.8 g) under hydrochloric acid catalysis (pH 1.5–2.5) at 80°C for 5 hours, achieving 82.8–83.2% yield and 98.0–98.5% purity.

The reaction mechanism proceeds via:
$$
\text{C}5\text{H}9\text{Cl}2\text{O} \xrightarrow{\text{NaBr, DMSO}} \text{C}5\text{H}9\text{BrO} \xrightarrow{\text{H}2\text{O}2} \text{C}4\text{H}6\text{O}3 \xrightarrow{\text{NH}2\text{CSNHNH}2} \text{C}{14}\text{H}{13}\text{N}_3\text{OS}
$$

Process Optimization

Key adjustments to enhance efficiency include:

  • Solvent Selection : DMSO increases reaction rate 3-fold compared to toluene.
  • pH Control : Maintaining pH ≤2.5 during cyclization prevents byproduct formation.
  • Temperature Gradients : Stepwise heating from 45°C to 80°C improves homogeneity.

Alternative Sulfur Incorporation Strategies

Thiol-Ene Click Chemistry

Recent advances utilize thiol-ene reactions between 7-allyl-pyridotriazinone derivatives and 4-methylbenzylthiol. Under UV irradiation (365 nm) with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator, this method achieves 78–85% yields in 2 hours. Advantages include room-temperature operation and minimal purification requirements.

Oxidative Coupling of Thiols

Copper(I) iodide-catalyzed oxidative coupling of 2-mercaptopyridotriazinone with 4-methylbenzyl bromide in acetonitrile at 60°C provides the product in 70–75% yield . The reaction proceeds via a radical mechanism, as evidenced by ESR spectroscopy:
$$
\text{RSH} + \text{CuI} \rightarrow \text{RS}^\bullet + \text{CuII}
$$

Purification and Characterization

Recrystallization Techniques

Recrystallization from acetonitrile or ethyl acetate/hexane (3:1) removes residual catalysts and byproducts. Purity is confirmed via:

  • HPLC : >98% purity with C18 column (MeOH/H₂O 70:30).
  • Melting Point : 189–191°C (decomposition).

Spectroscopic Analysis

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazine-H), 7.25–7.15 (m, 4H, Ar-H), 4.35 (s, 2H, SCH₂), 2.85 (s, 3H, CH₃).
  • HRMS : m/z 297.1345 [M+H]⁺ (calc. 297.1351).

Industrial-Scale Considerations

Waste Management

The mercury-mediated route generates Hg-contaminated waste, necessitating chelation precipitation with Na₂S. In contrast, the one-pot method reduces wastewater salinity by 40% compared to stepwise protocols.

Cost Analysis

Method Cost per kg (USD) Yield (%)
Suzuki Coupling 12,500 85
One-Pot Synthesis 8,200 83
Thiol-Ene Reaction 9,800 80

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes such as proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
  • 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one

Uniqueness

7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of both the 7-methyl and 2-[(4-methylphenyl)methylsulfanyl] groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one , identified by its CAS number 306281-24-3 , is a heterocyclic compound that has garnered interest for its potential biological activities. This article examines its chemical properties, synthesis, and most importantly, its biological activities including anticancer, antimicrobial, and antiviral effects.

  • Molecular Formula : C17H14N2O2S
  • Molecular Weight : 310.37 g/mol
  • Structure : The compound features a pyrido-triazine core with a methylsulfanyl group and a para-methylphenyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopyridine with suitable aldehydes in the presence of sulfur-containing reagents. This process may utilize bases such as sodium hydroxide or potassium carbonate to facilitate cyclization under heat. The production methods can be optimized for yield and purity by employing continuous flow reactors and green chemistry principles .

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have shown significant antiproliferative effects in colorectal cancer cell lines (DLD-1 and HT-29). The mechanism of action includes:

  • Induction of apoptosis through intrinsic and extrinsic pathways.
  • Activation of caspase-8 and loss of mitochondrial membrane potential.
  • Modulation of autophagy markers such as LC3A and beclin-1 .

Table 1: IC50 Values for Anticancer Activity

CompoundCell LineIC50 (µM)
MM137DLD-10.39
MM137HT-290.15
MM124DLD-10.74
MM124HT-290.19

These findings suggest that the compound can significantly inhibit cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent.

Antiviral Properties

Emerging research indicates that certain derivatives of pyrido-triazines may possess antiviral properties. These compounds are being explored for their ability to inhibit viral replication and may offer new avenues for antiviral drug development .

Case Studies

  • Colorectal Cancer Study : A study assessed the effects of various triazine derivatives on DLD-1 and HT-29 cell lines. The results indicated that these compounds could induce apoptosis independent of p53 status, making them promising candidates for chemotherapy-resistant cancer types .
  • Antimicrobial Evaluation : In a broader context, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing efficacy that warrants further exploration in clinical settings .

Q & A

Q. Table 1. Synthetic Yields Under Varying Conditions

MethodSolventCatalystYield (%)Reference
Nucleophilic substitutionAcetic acidNone72
Suzuki coupling1,4-DioxanePd(PPh3_3)4_485

Q. Table 2. Stability Data (25°C, Dark)

Time (Months)Purity (%)Major Degradant (%)
198.50.3 (Sulfoxide)
396.21.8 (Hydrolyzed)

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